molecular formula C15H24O3 B8285781 3,5,8-Trioxabicyclo(2.2.2)octane, 1-tert-butyl-4-hex-5-ynyl- CAS No. 121317-26-8

3,5,8-Trioxabicyclo(2.2.2)octane, 1-tert-butyl-4-hex-5-ynyl-

Cat. No. B8285781
M. Wt: 252.35 g/mol
InChI Key: HHBKTCCOTSGYHP-UHFFFAOYSA-N
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Patent
US05116862

Procedure details

Using the procedure described in stage (vi) of Example I and starting from hept-6-ynoic acid and 3-t-butyl-3-hydroxymethyloxetane (2-t-butyl-2-hydroxymethylpropan-1,3-diol was prepared by the method of Y. Ozoe and M. Eto Agric. Biol. Chem. 1982, 46, 411), 4-t-butyl-1-(hex-5-ynyl)-2,6,7-trioxabicyclo[2.2.2]octane was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[CH:7].[C:10]([C:14]1([CH2:18]O)[CH2:17][O:16][CH2:15]1)([CH3:13])([CH3:12])[CH3:11].C(C(CO)(CO)CO)(C)(C)C>>[C:10]([C:14]12[CH2:15][O:16][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[CH:7])([O:9][CH2:18]1)[O:8][CH2:17]2)([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1(COC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C(CO)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by the method of Y

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C12COC(OC1)(OC2)CCCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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